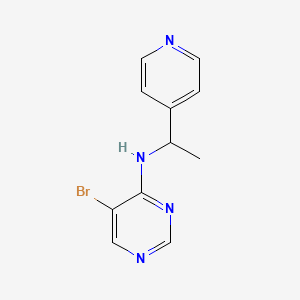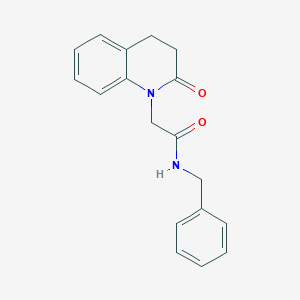
5-bromo-N-(1-pyridin-4-ylethyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(1-pyridin-4-ylethyl)pyrimidin-4-amine is a chemical compound that belongs to the pyrimidine family. It is a small molecule that has been extensively studied for its potential use in scientific research. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(1-pyridin-4-ylethyl)pyrimidin-4-amine is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins, including kinases and phosphodiesterases. This inhibition leads to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
5-bromo-N-(1-pyridin-4-ylethyl)pyrimidin-4-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by blocking certain enzymes and proteins that are involved in cell division and proliferation. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-bromo-N-(1-pyridin-4-ylethyl)pyrimidin-4-amine in lab experiments is its high specificity for certain enzymes and proteins. This specificity allows researchers to target specific pathways and processes in cells, leading to more accurate and precise results. However, one of the limitations of using this compound is its potential toxicity. High concentrations of this compound can lead to cell death, making it important for researchers to carefully control the dosage and exposure time.
Direcciones Futuras
There are many potential future directions for the use of 5-bromo-N-(1-pyridin-4-ylethyl)pyrimidin-4-amine in scientific research. One potential direction is the development of new cancer treatments that target specific enzymes and proteins involved in cell division and proliferation. Additionally, this compound could be used to develop new treatments for inflammatory diseases, such as rheumatoid arthritis and Crohn's disease. Finally, this compound could be used to study the mechanisms of action of various enzymes and proteins, leading to a better understanding of cellular processes and pathways.
In conclusion, 5-bromo-N-(1-pyridin-4-ylethyl)pyrimidin-4-amine is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique properties and potential for targeting specific enzymes and proteins make it a valuable tool for scientific research. As research in this area continues, it is likely that new discoveries and applications for this compound will emerge.
Métodos De Síntesis
The synthesis of 5-bromo-N-(1-pyridin-4-ylethyl)pyrimidin-4-amine involves a series of chemical reactions. One of the most commonly used methods for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of an arylboronic acid with a halogenated pyrimidine in the presence of a palladium catalyst. This reaction leads to the formation of 5-bromo-N-(1-pyridin-4-ylethyl)pyrimidin-4-amine.
Aplicaciones Científicas De Investigación
5-bromo-N-(1-pyridin-4-ylethyl)pyrimidin-4-amine has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Propiedades
IUPAC Name |
5-bromo-N-(1-pyridin-4-ylethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4/c1-8(9-2-4-13-5-3-9)16-11-10(12)6-14-7-15-11/h2-8H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLVWIXZHKTYTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC2=NC=NC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(1-pyridin-4-ylethyl)pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3(4H)-yl}acetamide](/img/structure/B7579286.png)
![N-methyl-1-[1-[(4-pyrazol-1-ylphenyl)methyl]triazol-4-yl]methanamine](/img/structure/B7579296.png)
![3-[(3-Chlorophenyl)methylsulfanyl]butan-1-amine](/img/structure/B7579312.png)
![3-[(2-Chloropyridin-3-yl)methylsulfanyl]butan-1-amine](/img/structure/B7579316.png)
![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide](/img/structure/B7579326.png)

![methyl 1-methyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-1H-pyrrole-2-carboxylate](/img/structure/B7579331.png)
![2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579344.png)

![2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]acetonitrile](/img/structure/B7579352.png)
![5-[(5-Bromopyrimidin-4-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7579371.png)
![3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid](/img/structure/B7579376.png)
![2-[4-[(3,4-Dichlorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579384.png)
![1-[[(5-Bromopyrimidin-4-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7579392.png)